Semiamitraz hydrochloride

Overview

Description

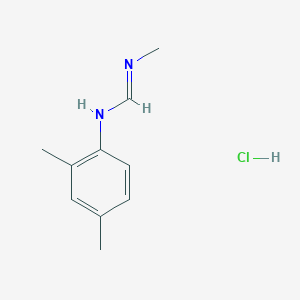

Semiamitraz hydrochloride is a chemical compound known for its high acaricidal activity. It is a derivative of amitraz, a well-known formamidine acaricide and insecticide. The compound is characterized by its molecular formula C₁₀H₁₄N₂·HCl and is primarily used in veterinary medicine to control ectoparasites such as mites and ticks .

Mechanism of Action

Semiamitraz hydrochloride, also known as Semiamitraz chloride, is a chemical transformation product with high acaricidal activity . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the octopamine receptor . Octopamine receptors are found in the nervous system of many invertebrates and play a crucial role in neurotransmission .

Mode of Action

This compound acts as an agonist at the octopamine receptor . By binding to these receptors, it mimics the action of octopamine, a neurotransmitter in invertebrates . This interaction leads to overstimulation of the nervous system, resulting in paralysis and death of the affected pests .

Biochemical Pathways

Its action on the octopamine receptor suggests that it interferes with normal neurotransmission in invertebrates . The downstream effects of this interference likely include disruption of essential physiological processes, leading to the death of the organism .

Pharmacokinetics

Its chemical properties suggest that it is volatile and almost insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in organisms, as well as its bioavailability .

Result of Action

The primary result of this compound’s action is the death of the affected pests due to overstimulation of their nervous system . This makes it an effective acaricide, or mite killer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and water insolubility suggest that it may be less effective in humid or wet environments . Additionally, it is moderately persistent in the soil, which could affect its long-term efficacy and environmental impact .

Biochemical Analysis

Biochemical Properties

Semiamitraz hydrochloride interacts with various biomolecules, primarily through its octopamine receptor agonist activity

Cellular Effects

It is known to have acaricidal and insecticidal effects, suggesting it may influence cell function in these organisms

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an octopamine receptor agonist This means it can bind to octopamine receptors, potentially influencing the activity of these receptors and the biochemical pathways they are involved in

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of semiamitraz hydrochloride involves the reaction of 2,4-dimethylaniline with N-methylformamide in the presence of phosphorus oxychloride. The reaction is carried out in a xylene solution, and the mixture is stirred at 70°C for three hours. After the reaction is complete, the product is cooled, washed with water, and neutralized to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then crystallized and purified to meet the required standards for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Semiamitraz hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of simpler amines.

Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

Semiamitraz hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to acaricidal activity and the development of new pesticides.

Medicine: Investigated for its potential use in treating parasitic infections in animals.

Industry: Utilized in the formulation of veterinary products to control ectoparasites

Comparison with Similar Compounds

Amitraz: A parent compound with similar acaricidal properties.

Formamidine Derivatives: Other derivatives with varying degrees of acaricidal activity.

Uniqueness: Semiamitraz hydrochloride is unique due to its high solubility in water and lower alcohols, making it more effective in aqueous formulations. It also has a higher stability compared to other formamidine derivatives, which enhances its efficacy in controlling resistant mite populations .

Biological Activity

Semiamitraz hydrochloride, a semi-synthetic derivative of the acaricide amitraz, has garnered attention for its biological activity, particularly in the fields of veterinary medicine and pest control. This article delves into its mechanisms of action, pharmacokinetics, cellular effects, and applications, supported by data tables and case studies.

This compound is characterized by the molecular formula and has a CAS number of 51550-40-4. It is primarily used as an acaricide and insecticide, targeting ectoparasites such as mites and ticks. Its structure allows it to function effectively in various formulations due to its solubility in water and lower alcohols, enhancing its efficacy against resistant pest populations.

Target Receptors

This compound primarily acts as an agonist at the octopamine receptors , which are crucial for neurotransmission in invertebrates. This interaction leads to overstimulation of the nervous system in target pests, resulting in their death.

Biochemical Pathways

The compound influences several biochemical pathways:

- Monoamine Oxidase Inhibition : Semiamitraz inhibits monoamine oxidase (MAO), affecting neurotransmitter levels and cellular signaling pathways.

- Neurotoxic Effects : Its neurotoxic properties are significant, as it alters normal neurotransmission, leading to increased excitability at non-cholinergic synapses within the central nervous system of target organisms .

Pharmacokinetics

This compound is noted for its volatility and low solubility in water, which influences its distribution and efficacy. Studies indicate that it is rapidly absorbed and excreted through urine in mammals, with 55-74% of the dose being eliminated within 24 hours post-administration .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It affects cell signaling pathways critical for cellular metabolism and function.

- Metabolic Pathways : The compound interacts with enzymes that modulate metabolic flux, impacting overall cellular health .

Case Studies

- Efficacy Against Varroa Mites : Research demonstrated that this compound effectively controls Varroa mites in beehives, significantly reducing populations without harming bee colonies.

- Toxicity Assessment : A study assessing the toxicity of Semiamitraz showed moderate toxicity levels in mammals but high efficacy against target pests, indicating a selective toxicity profile beneficial for integrated pest management .

Environmental Impact

This compound's environmental fate is significant due to its rapid degradation in soil and low potential for groundwater leaching. However, its use raises concerns regarding bioaccumulation and potential impacts on non-target species .

Comparative Analysis

| Compound | Primary Action | Target Organisms | Toxicity Level |

|---|---|---|---|

| This compound | Octopamine receptor agonist | Mites, Ticks | Moderate mammalian toxicity |

| Amitraz | MAO inhibitor | Various pests | High toxicity to non-target species |

| Other Formamidine Derivatives | Variable | Insects | Varies by compound |

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-8-4-5-10(9(2)6-8)12-7-11-3;/h4-7H,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSNJXDZTGFDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33089-74-6 (Parent) | |

| Record name | Semiamitraz hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10199510 | |

| Record name | Semiamitraz chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51550-40-4 | |

| Record name | Semiamitraz chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51550-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semiamitraz hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semiamitraz chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMIAMITRAZ HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43D0U6Y04M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.